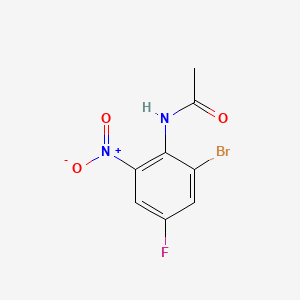
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoromethyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-fluoro-3-methoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The 6-bromo-2-fluoro-3-methoxybenzene is reacted with trifluoroacetic anhydride in the presence of the Lewis acid catalyst. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the desired product formation.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of hydroxylated derivatives.
科学的研究の応用
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry. It is studied for its interactions with biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and intermediates. It is employed in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-phenylethanol
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-(thiophen-2-yl)ethanol
Uniqueness
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups on the phenyl ring further enhances its reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C9H5BrF4O2 |
|---|---|
分子量 |
301.03 g/mol |
IUPAC名 |
1-(6-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
InChIキー |
XRFASLIYYLUBCV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)

![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)

